N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide
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Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidine, 3-methoxybenzoic acid, and phenylguanidine. The synthesis may involve:
Condensation Reactions: Combining the pyrimidine and benzoic acid derivatives under acidic or basic conditions.
Amidation: Forming the amide bond between the benzoic acid and guanidine derivatives.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine or benzoyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE: can be compared with other guanidine derivatives, such as:
Uniqueness
The uniqueness of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-9-5-4-6-10-17)25-19(27)16-8-7-11-18(13-16)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
GRXYNPIMDLTNKV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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